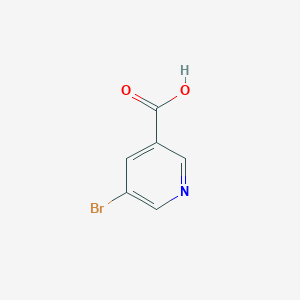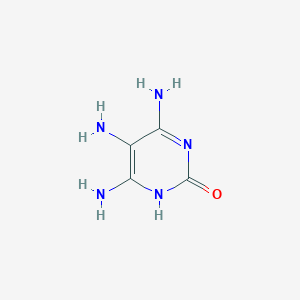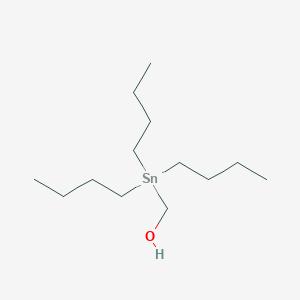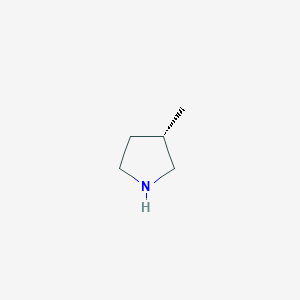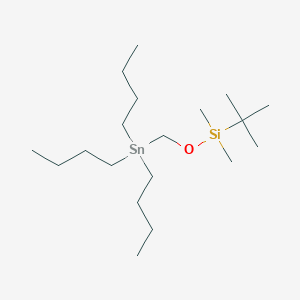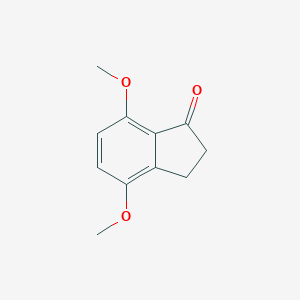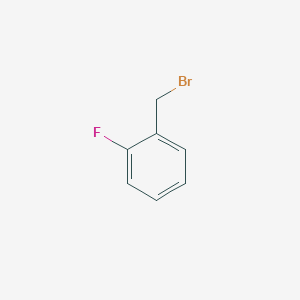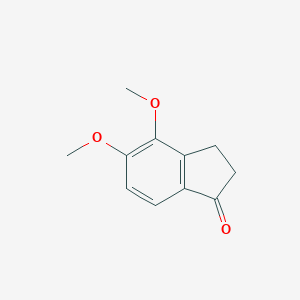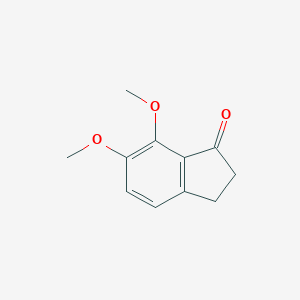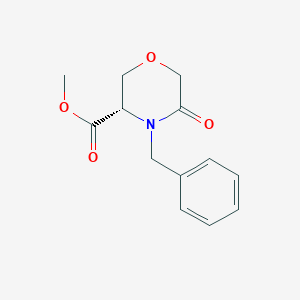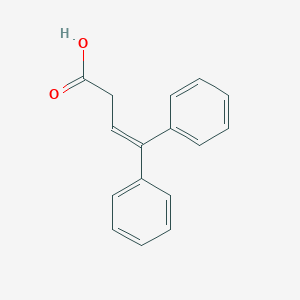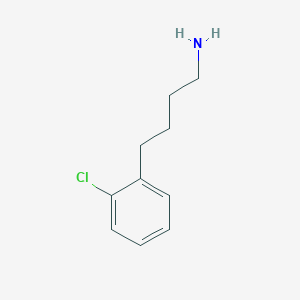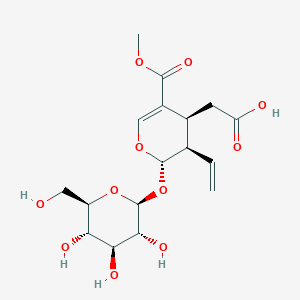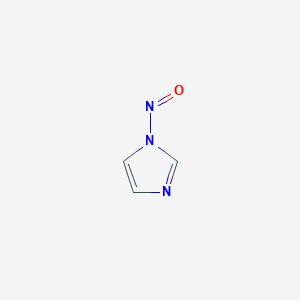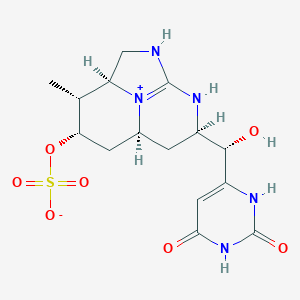
Cylindrospermopsin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cylindrospermopsin (CY) is a cyanobacterial toxin that has garnered attention due to its presence in drinking water reservoirs and its hepatotoxic effects. It is a sulfate ester of a tricyclic guanidine substituted with a hydroxymethyluracil, which targets the liver and other organs by inhibiting protein and glutathione synthesis, leading to cell death . The global occurrence of cylindrospermopsin-producing cyanobacteria poses a threat to human and ecosystem health, with toxicity that may include cytotoxic, dermatotoxic, genotoxic, hepatotoxic, developmental toxicity, and potential carcinogenic effects .
Synthesis Analysis
The total chemical synthesis of cylindrospermopsin has been achieved, providing analogues to study the relationship between chemical structure and activity related to toxicity. These studies have helped to understand the role of different functional groups in CY's biological activity, such as the sulfate group and the orientation of the hydroxyl group at C7, neither of which significantly affect CY's activity or uptake into cells .
Molecular Structure Analysis
Cylindrospermopsin's complex chemical structure has been a subject of interest due to its high toxicity and environmental impact. The structure determination of cylindrospermopsin has been crucial in understanding its effects and in the development of synthetic methodologies aimed at its total synthesis .
Chemical Reactions Analysis
The biological activity of cylindrospermopsin and its analogues has been extensively studied in vitro. For instance, the role of the sulfate group in CY toxicity was examined by comparing the biological effects of CY with CY-DIOL, a synthetic analogue lacking the sulfate group. The results indicated that the sulfate group does not play a significant role in CY's activity or cellular uptake . Additionally, synthetic analogues have been used to elucidate the interplay between the uracil, hydroxyl, and guanidine functional groups in CY-induced toxicity .
Physical and Chemical Properties Analysis
Cylindrospermopsin's physical and chemical properties are closely linked to its biological activity. The inhibition of protein synthesis and the reduction of cell glutathione levels are key aspects of its toxicity. The toxin's ability to induce oxidative stress and DNA damage has been observed in HepG2 cells, suggesting a role in potential carcinogenicity . Furthermore, the inhibition of reduced glutathione synthesis by CY in cultured rat hepatocytes has been linked to the cytotoxicity of the toxin .
Relevant Case Studies
Several case studies have highlighted the importance of monitoring cylindrospermopsin in water bodies due to its potential effects on human health, including liver, kidney, lung, spleen, and intestine injuries . The bioaccumulation of CY in freshwater organisms has also been documented, raising concerns about human and environmental health risks . In vitro studies using primary rat hepatocytes have provided insights into the mechanisms of CY toxicity, such as the involvement of glutathione in detoxification and the induction of apoptosis .
科学研究应用
Cylindrospermopsin (CYN) is a cyanobacterial toxin that is gaining importance due to its increasing expansion worldwide and the increased frequency of its blooms . It mainly targets the liver, but also involves other organs . Various mechanisms have been associated with its toxicity, such as protein synthesis inhibition, oxidative stress, etc .
-
Toxicology : Cylindrospermopsin has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . Its toxicity is associated with metabolic activation and may involve mechanisms that adversely affect a wide variety of targets in an organism .
-
Environmental Health : The ever-increasing and global occurrence of massive and prolonged blooms of cylindrospermopsin-producing cyanobacteria poses a potential threat to both human and ecosystem health .
-
Bioaccumulation Research : Cylindrospermopsin (CYN) is rapidly being recognised as one of the most globally important of the freshwater algal toxins . The ever-expanding distribution of CYN producers into temperate zones is heightening concern that this toxin will represent serious human, as well as environmental, health risks across many countries . Since 1999, a number of studies have demonstrated the ability for CYN to bioaccumulate in freshwater organisms .
-
Environmental Science : The ever-increasing and global occurrence of massive and prolonged blooms of cylindrospermopsin-producing cyanobacteria poses a potential threat to both human and ecosystem health . Its toxicity is associated with metabolic activation and may involve mechanisms that adversely affect a wide variety of targets in an organism .
-
In Vitro Toxicological Assessment : Cylindrospermopsin (CYN) is a cyanobacterial toxin that is gaining importance, owing to its increasing expansion worldwide and the increased frequency of its blooms . CYN mainly targets the liver, but also involves other organs . Various mechanisms have been associated with its toxicity, such as protein synthesis inhibition, oxidative stress, etc .
-
Chemical and Biological Degradation : Cylindrospermopsin is an important cyanobacterial toxin found in water bodies worldwide . The ever-increasing and global occurrence of massive and prolonged blooms of cylindrospermopsin-producing cyanobacteria poses a potential threat to both human and ecosystem health . This has led to research into its chemical and biological degradation and removal by natural processes and drinking water treatment processes .
-
Detection Methods : Given the health risks posed by Cylindrospermopsin, developing efficient detection methods is crucial . This includes research into the global occurrence, detection, toxicity, and degradation of this potent cyanotoxin .
-
Ecotoxicity Studies : Cylindrospermopsin has been recognized as one of the most globally important of the freshwater algal toxins . Its ever-expanding distribution into temperate zones is heightening concern that this toxin will represent serious human, as well as environmental, health risks across many countries . This has led to ecotoxicity studies to understand its impact on various ecosystems .
安全和危害
Cylindrospermopsin poses a potential threat to both human and ecosystem health . It has been shown to be cytotoxic, dermatotoxic, genotoxic, hepatotoxic in vivo, developmentally toxic, and may be carcinogenic . Human exposure may occur through drinking water, during recreational activities, and by consuming foods in which the toxin may have bioaccumulated .
未来方向
There is a growing concern about the ever-expanding distribution of CYN producers into temperate zones . This toxin represents serious human, as well as environmental, health risks across many countries . Future research should focus on understanding the factors influencing the distribution and toxicity of CYN, as well as developing effective strategies for monitoring and managing the risks associated with this toxin .
属性
CAS 编号 |
143545-90-8 |
|---|---|
产品名称 |
Cylindrospermopsin |
分子式 |
C15H21N5O7S |
分子量 |
415.4 g/mol |
IUPAC 名称 |
[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11-diaza-12-azoniatricyclo[6.3.1.04,12]dodec-1(12)-en-6-yl] sulfate |
InChI |
InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H4,16,17,18,19,21,23,24,25,26)/t6-,7+,8-,10-,11+,13+/m1/s1 |
InChI 键 |
LHJPHMKIGRLKDR-WWPCZCFNSA-N |
手性 SMILES |
C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=[N+]2[C@@H]1CN3)[C@@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |
SMILES |
CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |
规范 SMILES |
CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-] |
外观 |
Assay:≥95%A white powder |
同义词 |
[2aS-[2aα,3α,4α,5aα,7β(S*)]]-6-[Hydroxy[2,2a,3,4,5,5a,6,7-octahydro-3-methyl-4-(sulfooxy)-1H-1,8,8b-triazaacenaphthylen-7-yl]methyl]-2,4(1H,3H)-pyrimidinedione; _x000B_1H-1,8,8b-Triazaacenaphthylene, 2,4(1H,3H)-pyrimidinedione deriv.; _x000B_6-[(R)-Hydroxy[(2aS,3R |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



